1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
CAS No.:
Cat. No.: VC17862452
Molecular Formula: C12H18N4
Molecular Weight: 218.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N4 |
|---|---|
| Molecular Weight | 218.30 g/mol |
| IUPAC Name | N-methyl-1-[3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]methanamine |
| Standard InChI | InChI=1S/C12H18N4/c1-9(2)8-16-11(7-13-3)15-10-5-4-6-14-12(10)16/h4-6,9,13H,7-8H2,1-3H3 |
| Standard InChI Key | AXRIBRUAMIRXQY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C(=NC2=C1N=CC=C2)CNC |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
1-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine (molecular formula: C₁₂H₁₈N₄; molecular weight: 218.30 g/mol) consists of a bicyclic imidazo[4,5-b]pyridine system substituted at the 3-position with an isobutyl group (-CH₂CH(CH₃)₂) and at the 2-position with an N-methylmethanamine moiety (-CH₂NHCH₃) . The imidazo[4,5-b]pyridine core comprises a five-membered imidazole ring fused to a pyridine ring, with nitrogen atoms at positions 1, 3, and 7 (Figure 1) .
Table 1: Key Molecular Descriptors
The isobutyl group enhances lipophilicity (LogP = 0.0), improving membrane permeability compared to chlorine- or methyl-substituted analogs . The N-methylmethanamine side chain introduces a basic nitrogen, facilitating interactions with biological targets through hydrogen bonding and ionic interactions .
Synthesis and Reaction Pathways
Tandem SₙAr–Reduction–Cyclization Strategy
A scalable synthesis route involves a one-pot tandem process (Scheme 1) :
-
SₙAr Reaction: 2-Chloro-3-nitropyridine undergoes nucleophilic aromatic substitution with amines in H₂O–isopropanol at 80°C.
-
Reduction: In situ reduction of the nitro group to an amine using catalytic hydrogenation.
-
Cyclization: Reaction with aldehydes or ketones to form the imidazo[4,5-b]pyridine core .
For 1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine, isobutylamine serves as the nucleophile in the SₙAr step, followed by cyclization with formaldehyde to install the N-methylmethanamine group . This method achieves yields of 65–78% under mild conditions, avoiding toxic transition-metal catalysts .
Physicochemical and Pharmacokinetic Profiles
Solubility and Bioavailability
The compound exhibits poor aqueous solubility (0.0000876 mg/mL) , necessitating formulation strategies such as salt formation or lipid-based delivery systems. Despite this, its moderate lipophilicity (LogP = 0.0) and topological polar surface area (45.5 Ų) suggest potential for blood-brain barrier penetration .
Table 2: Pharmacokinetic Predictions
| Parameter | Prediction | Source |
|---|---|---|
| GI Absorption | Low | |
| CYP2C19 Inhibition | Yes | |
| CYP3A4 Inhibition | Yes | |
| P-glycoprotein Substrate | Yes |
Enzyme inhibition data indicate potential drug-drug interactions, particularly with substrates of CYP2C19 and CYP3A4 .
Biological Activity and Applications
| Compound | Substituent | Bioactivity | Uniqueness |
|---|---|---|---|
| 1-(3-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine | Chlorine | Antimicrobial | Higher polarity |
| 2-(Isopropyl)imidazo[4,5-b]pyridine | Isopropyl | Anticancer | Reduced bioavailability |
| 1-(Methyl)imidazo[4,5-b]pyridine | Methyl | Neuroprotective | Simplified structure |
Future Directions and Challenges
While 1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine shows promise, further studies are needed to:
-
Optimize solubility via prodrug design or nanoformulations.
-
Validate CYP inhibition profiles in vitro and in vivo.
-
Explore anticancer activity through kinase inhibition assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume